molecular formula C5H7N3 B6204028 1-cyclopropyl-1H-1,2,3-triazole CAS No. 174773-05-8

1-cyclopropyl-1H-1,2,3-triazole

Cat. No.: B6204028
CAS No.: 174773-05-8
M. Wt: 109.1
InChI Key:
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Description

1-Cyclopropyl-1H-1,2,3-triazole is a nitrogen-containing heterocyclic compound that belongs to the class of 1,2,3-triazoles. These compounds are known for their stability and versatility in various chemical reactions. The cyclopropyl group attached to the triazole ring adds a unique structural feature, making it an interesting subject for research in organic chemistry and related fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Cyclopropyl-1H-1,2,3-triazole can be synthesized using the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, commonly known as “click chemistry.” This method involves the reaction of a cyclopropyl azide with a terminal alkyne under mild conditions to form the triazole ring . The reaction is typically carried out in the presence of a copper(I) catalyst, such as copper sulfate, and a reducing agent like sodium ascorbate.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This method allows for the efficient production of large quantities of the compound with high purity and yield . The use of heterogeneous catalysts, such as copper-on-charcoal, can further enhance the efficiency and sustainability of the process.

Chemical Reactions Analysis

Types of Reactions: 1-Cyclopropyl-1H-1,2,3-triazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed:

    Oxidation: Formation of triazole N-oxides.

    Reduction: Formation of dihydrotriazoles.

    Substitution: Formation of substituted triazoles with various functional groups.

Mechanism of Action

The mechanism of action of 1-cyclopropyl-1H-1,2,3-triazole involves its interaction with specific molecular targets and pathways:

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-cyclopropyl-1H-1,2,3-triazole involves the cyclopropanation of an alkyne followed by a copper-catalyzed azide-alkyne cycloaddition reaction.", "Starting Materials": ["Cyclopropylacetylene", "Azide", "Copper catalyst", "Solvent (e.g. DMF, DMSO)"], "Reaction": ["Step 1: Cyclopropanation of Cyclopropylacetylene", "Cyclopropylacetylene is reacted with a cyclopropanation reagent (e.g. diazomethane) in the presence of a catalyst (e.g. Rh2(OAc)4) and a solvent (e.g. CH2Cl2) to form the cyclopropylalkene intermediate.", "Step 2: Copper-Catalyzed Azide-Alkyne Cycloaddition", "The cyclopropylalkene intermediate is then reacted with an azide in the presence of a copper catalyst (e.g. CuSO4) and a solvent (e.g. DMF, DMSO) to form 1-cyclopropyl-1H-1,2,3-triazole."] }

CAS No.

174773-05-8

Molecular Formula

C5H7N3

Molecular Weight

109.1

Purity

95

Origin of Product

United States

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